molecular formula C21H23ClN4O3S B2888828 3-chloro-N-((4-oxo-3-(2-(pyrrolidin-1-yl)ethyl)-3,4-dihydrophthalazin-1-yl)methyl)benzenesulfonamide CAS No. 1448066-37-2

3-chloro-N-((4-oxo-3-(2-(pyrrolidin-1-yl)ethyl)-3,4-dihydrophthalazin-1-yl)methyl)benzenesulfonamide

Cat. No.: B2888828
CAS No.: 1448066-37-2
M. Wt: 446.95
InChI Key: MQMJCJSSVYNRIJ-UHFFFAOYSA-N
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Description

3-chloro-N-((4-oxo-3-(2-(pyrrolidin-1-yl)ethyl)-3,4-dihydrophthalazin-1-yl)methyl)benzenesulfonamide is a chemically intricate compound, with potential implications in various scientific disciplines such as chemistry, biology, and medicine. The compound's structure, featuring a pyrrolidine and a sulfonamide group, allows for a diverse range of chemical reactions and biological interactions, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-chloro-N-((4-oxo-3-(2-(pyrrolidin-1-yl)ethyl)-3,4-dihydrophthalazin-1-yl)methyl)benzenesulfonamide typically involves multi-step reactions, starting from readily available precursors.

  • Synthesis of the Intermediate: : A common intermediate is 4-oxo-3-(2-(pyrrolidin-1-yl)ethyl)-3,4-dihydrophthalazine, which is synthesized through the cyclization of appropriate precursors under controlled conditions.

  • Sulfonamidation: : The final step involves the reaction of the intermediate with benzenesulfonamide under mild to moderate conditions, often employing catalysts to facilitate the reaction.

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up through optimized synthetic routes that ensure high yield and purity. Continuous flow reactors and automated synthesis techniques are employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the pyrrolidine moiety, forming N-oxides.

  • Reduction: : Reduction reactions can target the sulfonamide group, potentially leading to the formation of amines.

  • Substitution: : The aromatic ring can undergo electrophilic substitution, introducing various functional groups depending on the reagents used.

Common Reagents and Conditions:
  • Oxidizing Agents: : Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (mCPBA).

  • Reducing Agents: : Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

  • Catalysts for Substitution: : Lewis acids such as aluminum chloride (AlCl3).

Major Products: The major products formed from these reactions vary widely, depending on the specific conditions and reagents. For example, oxidation might yield N-oxide derivatives, while reduction could yield different amine derivatives.

Scientific Research Applications

Chemistry: In synthetic organic chemistry, the compound is used as a building block for the synthesis of more complex molecules. Its functional groups allow for a variety of chemical transformations, making it valuable for developing new synthetic methodologies.

Biology and Medicine: The compound's biological activity is of significant interest. It has been investigated for its potential as an enzyme inhibitor, given the sulfonamide group's known inhibitory properties. Additionally, its structure suggests potential interactions with various biological targets, making it a candidate for drug development.

Industry: In industrial chemistry, the compound can be used in the production of dyes, pigments, and other specialty chemicals due to its reactive sulfonamide group.

Mechanism of Action

The compound's mechanism of action involves its interaction with specific molecular targets, often through the formation of stable complexes. The sulfonamide group can inhibit enzymes by binding to their active sites, while the chlorinated aromatic ring might facilitate interactions with hydrophobic pockets in proteins.

Molecular Targets and Pathways:
  • Enzyme Inhibition: : The compound can inhibit enzymes by mimicking substrate molecules, thereby blocking their active sites.

  • Signal Transduction Pathways: : It may interact with proteins involved in cell signaling, potentially affecting various cellular processes.

Comparison with Similar Compounds

Similar Compounds:

  • 3-chloro-N-(4-(2-(piperidin-1-yl)ethyl)-3,4-dihydrophthalazin-1-yl)methylbenzenesulfonamide

  • 3-chloro-N-((4-oxo-3-(2-(morpholin-1-yl)ethyl)-3,4-dihydrophthalazin-1-yl)methyl)benzenesulfonamide

Uniqueness: What sets 3-chloro-N-((4-oxo-3-(2-(pyrrolidin-1-yl)ethyl)-3,4-dihydrophthalazin-1-yl)methyl)benzenesulfonamide apart is the specific arrangement of functional groups, which confer unique reactivity and biological activity. The pyrrolidine moiety, in particular, is less common among similar compounds, providing distinctive properties and applications.

This compound’s versatility and potential applications make it a fascinating subject for further research and development. What part of this piqued your interest the most?

Properties

IUPAC Name

3-chloro-N-[[4-oxo-3-(2-pyrrolidin-1-ylethyl)phthalazin-1-yl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23ClN4O3S/c22-16-6-5-7-17(14-16)30(28,29)23-15-20-18-8-1-2-9-19(18)21(27)26(24-20)13-12-25-10-3-4-11-25/h1-2,5-9,14,23H,3-4,10-13,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQMJCJSSVYNRIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CCN2C(=O)C3=CC=CC=C3C(=N2)CNS(=O)(=O)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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